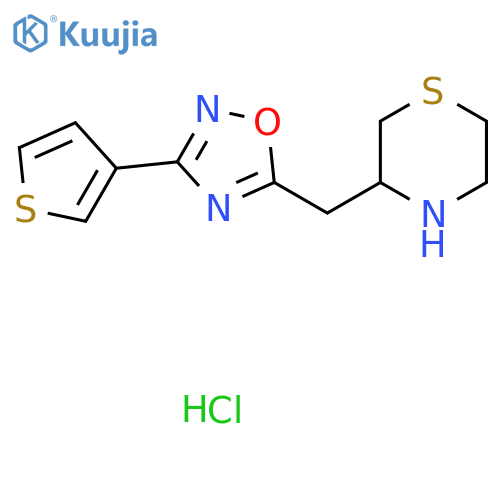

Cas no 1423027-70-6 (3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride)

3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride

- 5-(thiomorpholin-3-ylmethyl)-3-thiophen-3-yl-1,2,4-oxadiazole;hydrochloride

- 3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride

-

- インチ: 1S/C11H13N3OS2.ClH/c1-3-16-6-8(1)11-13-10(15-14-11)5-9-7-17-4-2-12-9;/h1,3,6,9,12H,2,4-5,7H2;1H

- InChIKey: OVUZYEOHZLNOOT-UHFFFAOYSA-N

- ほほえんだ: Cl.S1CCNC(CC2=NC(C3=CSC=C3)=NO2)C1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 257

- トポロジー分子極性表面積: 105

3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-117329-10.0g |

3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |

1423027-70-6 | 95% | 10g |

$4236.0 | 2023-06-08 | |

| Enamine | EN300-117329-2.5g |

3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |

1423027-70-6 | 95% | 2.5g |

$1931.0 | 2023-11-13 | |

| Enamine | EN300-117329-1.0g |

3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |

1423027-70-6 | 95% | 1g |

$986.0 | 2023-06-08 | |

| Enamine | EN300-117329-10000mg |

3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |

1423027-70-6 | 95.0% | 10000mg |

$4236.0 | 2023-10-03 | |

| Enamine | EN300-117329-5000mg |

3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |

1423027-70-6 | 95.0% | 5000mg |

$2858.0 | 2023-10-03 | |

| Enamine | EN300-117329-1000mg |

3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |

1423027-70-6 | 95.0% | 1000mg |

$986.0 | 2023-10-03 | |

| Enamine | EN300-117329-500mg |

3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |

1423027-70-6 | 95.0% | 500mg |

$768.0 | 2023-10-03 | |

| Enamine | EN300-117329-10g |

3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |

1423027-70-6 | 95% | 10g |

$4236.0 | 2023-11-13 | |

| 1PlusChem | 1P01A2Y8-1g |

3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |

1423027-70-6 | 95% | 1g |

$1281.00 | 2024-06-20 | |

| Enamine | EN300-117329-0.5g |

3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |

1423027-70-6 | 95% | 0.5g |

$768.0 | 2023-11-13 |

3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride 関連文献

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochlorideに関する追加情報

Introduction to 3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride (CAS No. 1423027-70-6)

3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride (CAS No. 1423027-70-6) is a novel compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and promising biological activities. This compound belongs to a class of heterocyclic derivatives that incorporate multiple pharmacophoric moieties, making it a valuable scaffold for the development of innovative therapeutic agents.

The molecular structure of 3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride consists of a thiophene ring linked to a 1,2,4-oxadiazole moiety, which is further connected to a morpholine backbone. The presence of these functional groups not only contributes to the compound's solubility and bioavailability but also enhances its potential interactions with biological targets. Specifically, the thiophene ring is known for its ability to modulate enzyme activity and receptor binding, while the oxadiazole ring provides a scaffold for further chemical modifications. The morpholine moiety, on the other hand, is frequently incorporated into drug molecules due to its ability to improve metabolic stability and oral bioavailability.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various kinases and enzymes involved in cancer progression. 3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride has been identified as a potential candidate in this context due to its structural similarity to known kinase inhibitors. Preliminary in vitro studies have demonstrated that this compound exhibits inhibitory activity against several kinases, including those overexpressed in resistant cancer cell lines. The mechanism of action appears to involve disruption of signal transduction pathways critical for cell proliferation and survival.

One of the most striking features of 3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride is its ability to cross the blood-brain barrier (BBB), which has significant implications for its potential use in treating central nervous system (CNS) disorders. The morpholine group plays a crucial role in facilitating BBB penetration by enhancing lipophilicity while maintaining water solubility. This property makes the compound an attractive candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Recent advancements in computational chemistry have allowed researchers to predict the binding affinity and pharmacokinetic properties of 3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride with high accuracy. Molecular docking studies have revealed that this compound interacts with key residues in target enzymes in a manner consistent with potent inhibition. Furthermore, pharmacokinetic modeling suggests that it exhibits favorable half-life and distribution characteristics when administered orally.

The synthesis of 3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of thiophene derivatives with appropriate carbonyl compounds to form the oxadiazole ring. Subsequent functionalization introduces the morpholine moiety through nucleophilic substitution or cyclization reactions. The final step involves salt formation with hydrochloric acid to enhance stability and solubility.

From a medicinal chemistry perspective, 3-{3-(thiophen-3-ytl)-1,2,4-oksadiazol -5 -ylmethyl } thiomorpholine hydrochlor ide represents an excellent example of how structural diversification can lead to novel pharmacological entities with enhanced therapeutic potential. The combination of thiophene, oxadiazole, and morpholine moieties creates a complex molecular architecture that can interact with multiple biological targets simultaneously. This multitarget engagement strategy has been shown to improve drug efficacy while reducing the likelihood of resistance development.

In conclusion, 33 - ( th i ophen - 33 yl ) - 11 , 22 ,44 - ox adiazo l -55 ylm e th yl } th i omorph ol ine h ydroch lor ide CAS No .1423027 -70 -6 is a prom is ing compo und with poten tial appl ic ations in oncology an d CNS disor ders . Its unique structural features and promising biological activities make it a valuable candidate for further preclinical and clinical investigations . As research in this area continues to evolve , it is likely that additional therapeutic applications will be uncovered , further solidifying its importance in modern drug discovery .

1423027-70-6 (3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride) 関連製品

- 2229454-11-7(3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid)

- 2004090-85-9(3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide)

- 730-79-0(2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid)

- 2703778-69-0(tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate)

- 2411243-96-2(2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide)

- 921512-56-3(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide)

- 712355-03-8(1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE)

- 5121-00-6(2-(naphthalen-1-yl)acetyl chloride)

- 476439-20-0(N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide)

- 2411330-06-6((E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide)